6-Fluoro-4-nitrobenzothiazole
Overview
Description
6-Fluoro-4-nitrobenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitrobenzothiazole typically involves the nitration of 6-fluorobenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .
Another approach involves the condensation of para-nitroaniline with thiocyanate in methanol, followed by bromine radical cyclization using bromine in acetic acid. This method yields 2-(methylamino)-6-nitrobenzothiazole, which can be further fluorinated .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitrobenzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The benzothiazole ring can undergo further electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: Potassium fluoride and 18-crown-6 in acetonitrile.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
2-Fluoro-6-nitrobenzothiazole: Formed by nucleophilic substitution of the fluorine atom.
6-Amino-4-fluorobenzothiazole: Formed by the reduction of the nitro group.
Scientific Research Applications
6-Fluoro-4-nitrobenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and fluorescent dyes for optoelectronic applications.
Organic Synthesis: It acts as a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitrobenzothiazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Molecular Targets and Pathways
Comparison with Similar Compounds
6-Fluoro-4-nitrobenzothiazole can be compared with other nitrobenzothiazole derivatives:
2-Fluoro-6-nitrobenzothiazole: Similar in structure but with the fluorine atom at the 2nd position.
6-Nitrobenzothiazole: Lacks the fluorine atom, resulting in lower lipophilicity and different pharmacokinetic properties.
4-Nitrobenzothiazole: Lacks the fluorine atom and has different electronic properties, affecting its reactivity and applications.
The presence of the fluorine atom in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound in various research fields .
Properties
IUPAC Name |
6-fluoro-4-nitro-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-4-1-5(10(11)12)7-6(2-4)13-3-9-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWMGMVUXEQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308331 | |
Record name | 6-Fluoro-4-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-72-5 | |
Record name | 6-Fluoro-4-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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